molecular formula C10H10BrNS B1302036 2-Bromo-4-isopropylphenyl isothiocyanate CAS No. 246166-33-6

2-Bromo-4-isopropylphenyl isothiocyanate

Cat. No.: B1302036
CAS No.: 246166-33-6
M. Wt: 256.16 g/mol
InChI Key: HEMKZBSGCAZNJG-UHFFFAOYSA-N
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Description

2-Bromo-4-isopropylphenyl isothiocyanate is an organic compound with the molecular formula C10H10BrNS. It is a member of the isothiocyanate family, characterized by the presence of the functional group -N=C=S. This compound is used primarily in biochemical research and has applications in various fields due to its unique chemical properties .

Biochemical Analysis

Biochemical Properties

2-Bromo-4-isopropylphenyl isothiocyanate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form covalent bonds with nucleophilic sites on proteins, such as the thiol groups of cysteine residues . This interaction can lead to the modification of protein function and structure. Additionally, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting their catalytic activity .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce oxidative stress in cells, leading to the activation of stress response pathways . Moreover, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with biomolecules, leading to the inhibition or activation of enzymes . This compound can also interact with transcription factors, thereby influencing gene expression . Additionally, this compound can induce the production of reactive oxygen species (ROS), which can further modulate cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound can lead to sustained oxidative stress and chronic activation of stress response pathways in cells . These effects can result in alterations in cellular function and viability over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce beneficial effects, such as the activation of detoxification pathways and the inhibition of tumor growth . At high doses, this compound can cause toxic effects, including severe oxidative stress, tissue damage, and organ dysfunction . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels in cells . The compound’s metabolism can also influence its bioavailability and overall biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s distribution can also be influenced by its lipophilicity and affinity for specific cellular compartments . These factors determine its localization and accumulation within cells and tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The precise localization of this compound can significantly impact its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-isopropylphenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2-bromo-4-isopropylaniline with thiophosgene. The reaction typically occurs in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction conditions include maintaining a temperature range of 0-5°C and using an organic solvent like dichloromethane .

Another method involves the use of phenyl chlorothionoformate and 2-bromo-4-isopropylaniline. This reaction also requires an inert atmosphere and is carried out at room temperature. The product is then purified through column chromatography .

Industrial Production Methods

Industrial production of this compound often employs the same synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxic nature of some reagents, such as thiophosgene .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-isopropylphenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Solvents: Dichloromethane, dimethylformamide

    Conditions: Room temperature, inert atmosphere

Major Products

Scientific Research Applications

2-Bromo-4-isopropylphenyl isothiocyanate is widely used in scientific research due to its reactivity and ability to form various derivatives. Some applications include:

Comparison with Similar Compounds

Similar Compounds

  • Phenyl isothiocyanate
  • Benzyl isothiocyanate
  • Allyl isothiocyanate

Comparison

2-Bromo-4-isopropylphenyl isothiocyanate is unique due to the presence of the bromine atom and the isopropyl group, which can influence its reactivity and biological activity. Compared to phenyl isothiocyanate, it may exhibit different steric and electronic effects, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

2-bromo-1-isothiocyanato-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNS/c1-7(2)8-3-4-10(12-6-13)9(11)5-8/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMKZBSGCAZNJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)N=C=S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370808
Record name 2-Bromo-4-isopropylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246166-33-6
Record name 2-Bromo-4-isopropylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 246166-33-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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